molecular formula C13H16O2 B6609594 4-methyl-3-phenylhex-4-enoic acid CAS No. 1371641-17-6

4-methyl-3-phenylhex-4-enoic acid

Cat. No. B6609594
CAS RN: 1371641-17-6
M. Wt: 204.26 g/mol
InChI Key: JALQBRRXOFCNIU-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-phenylhex-4-enoic acid (MPHA) is an organic compound that is widely used in scientific research. MPHA is a versatile compound used in various biochemical and physiological experiments, and is a valuable tool for scientists. It is an important building block for many organic compounds, and can be synthesized from a variety of starting materials.

Scientific Research Applications

4-methyl-3-phenylhex-4-enoic acid is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology. It is used in a range of experiments, including enzyme inhibition studies, drug metabolism studies, and studies of cell signaling pathways. 4-methyl-3-phenylhex-4-enoic acid is also used in drug discovery and development, as it is a valuable tool for identifying novel drug targets and potential therapeutic agents.

Mechanism of Action

The mechanism of action of 4-methyl-3-phenylhex-4-enoic acid is not well understood, but it is thought to interact with a variety of biological targets. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 4-methyl-3-phenylhex-4-enoic acid has also been shown to interact with a number of cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
4-methyl-3-phenylhex-4-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including COX-2, and to interact with a number of cell signaling pathways. It has also been shown to have anti-inflammatory and analgesic effects, and to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-methyl-3-phenylhex-4-enoic acid in lab experiments are its versatility and availability. It is a widely available compound, and can be synthesized from a variety of starting materials. It is also a relatively stable compound, and is not easily degraded or altered by laboratory conditions. The main limitation of using 4-methyl-3-phenylhex-4-enoic acid in experiments is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future directions for research on 4-methyl-3-phenylhex-4-enoic acid include further understanding of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be done to identify novel drug targets and develop new therapeutic agents based on 4-methyl-3-phenylhex-4-enoic acid. Finally, further research could be done to improve the synthesis method of 4-methyl-3-phenylhex-4-enoic acid, and to develop methods for its efficient and cost-effective production.

Synthesis Methods

4-methyl-3-phenylhex-4-enoic acid can be synthesized from a variety of starting materials, including alkyl halides, aldehydes, and ketones. The most common method of synthesis involves the reaction of an alkyl halide with an aldehyde or ketone in the presence of a base, such as sodium hydroxide. This reaction produces an acid, which is then reacted with a base to form the desired product. Other methods of synthesis include the reaction of an alkyl halide with an aldehyde or ketone in the presence of an acid, or the reaction of an alkyl halide with an aldehyde or ketone in the presence of a catalyst.

properties

IUPAC Name

(E)-4-methyl-3-phenylhex-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-10(2)12(9-13(14)15)11-7-5-4-6-8-11/h3-8,12H,9H2,1-2H3,(H,14,15)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALQBRRXOFCNIU-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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